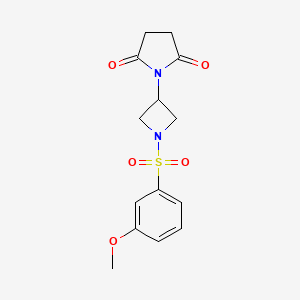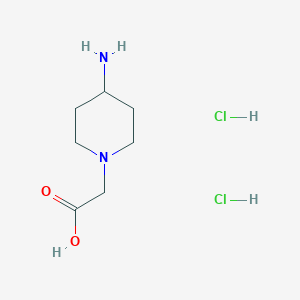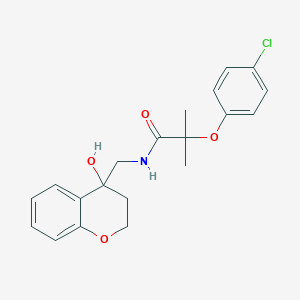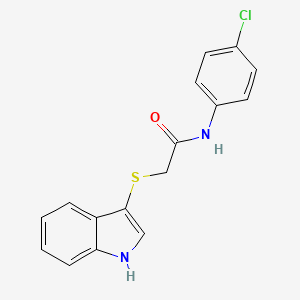![molecular formula C16H18N4O2 B2444751 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-69-0](/img/structure/B2444751.png)
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS No. 900011-69-0, is a chemical with the molecular formula C16H18N4O2. It is part of a class of compounds that have shown promising results in inhibiting CDK2, a protein kinase that plays a key role in regulating the cell cycle .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system composed of a pyrazole ring fused to a pyrimidine ring. This core is substituted with a 2,5-dimethylbenzyl group and a 2-hydroxyethyl group.Chemical Reactions Analysis
This compound, along with other pyrazolo[3,4-d]pyrimidine derivatives, has been found to inhibit CDK2, a protein kinase that plays a key role in regulating the cell cycle . The exact mechanism of this inhibition is not specified, but it is likely that the compound binds to the active site of the enzyme, preventing it from phosphorylating its substrates .Aplicaciones Científicas De Investigación
Catalysis and Synthesis Applications
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant applications in the field of catalysis and synthesis. They are key precursors in the pharmaceutical and medicinal industries due to their broader synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds have a wide range of applicability, intensively investigated for their broad catalytic applications in developing lead molecules. This has led to significant research in the synthesis of various derivatives through multicomponent reactions using diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents (Parmar, Vala, & Patel, 2023).
Medicinal and Pharmacological Significance
The Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. These scaffolds have been extensively used as building blocks for developing drug-like candidates. The structure-activity relationship (SAR) studies have acquired significant attention, leading to the derivation of many lead compounds for various disease targets (Cherukupalli et al., 2017).
Role in Regio-Orientation and Selectivity
The regio-orientation and regioselectivity of reactions involving Pyrazolo[3,4-d]pyrimidine derivatives are crucial in chemical synthesis. The comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in these compounds causes literature controversy associated with regio-orientation of the substituents on the pyrimidine ring. Understanding the significance of regio-orientation is essential for the accurate design and synthesis of these compounds (Mohamed & Mahmoud, 2019).
Advancements in Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives are versatile in kinase inhibition due to their ability to interact with kinases via multiple binding modes. This versatility makes them a common scaffold in kinase inhibitor design, forming essential interactions in the kinase pocket, providing potency, and selectivity. Their unique binding capabilities make them significant in the development of various classes of kinase inhibitors (Wenglowsky, 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action results in the inhibition of cell growth, particularly in cancer cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Direcciones Futuras
The compound has shown promise as a CDK2 inhibitor, suggesting potential applications in cancer treatment . Future research will likely focus on further elucidating the compound’s mechanism of action, optimizing its potency and selectivity, and assessing its efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-4-12(2)13(7-11)9-19-10-17-15-14(16(19)22)8-18-20(15)5-6-21/h3-4,7-8,10,21H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVGKSCSZEOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)

![N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide](/img/structure/B2444678.png)


![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/no-structure.png)



